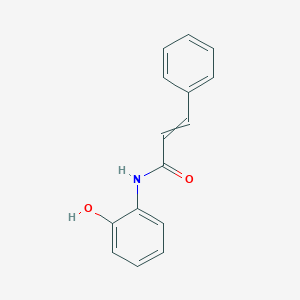
o-Hydroxycinnamanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Hydroxycinnamanilide: is an organic compound that belongs to the class of cinnamanilides It is characterized by the presence of a hydroxyl group (-OH) attached to the ortho position of the cinnamanilide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Hydroxycinnamanilide typically involves the reaction of o-hydroxycinnamic acid with aniline. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or xylene to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: o-Hydroxycinnamanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of acids or bases as catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
Chemistry: o-Hydroxycinnamanilide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for applications in the textile and printing industries.
作用机制
The mechanism of action of o-Hydroxycinnamanilide involves its interaction with specific molecular targets, such as enzymes. The hydroxyl group and the amide functionality allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes, making this compound a valuable compound in research and therapeutic applications.
相似化合物的比较
Salicylanilide: Similar structure but with a hydroxyl group in the ortho position of the aniline ring.
o-Coumaric Acid: Contains a hydroxyl group in the ortho position of the cinnamic acid structure.
Cinnamanilide: Lacks the hydroxyl group present in o-Hydroxycinnamanilide.
Uniqueness: this compound is unique due to the presence of the hydroxyl group in the ortho position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and other molecular targets, making it a valuable compound in various applications.
属性
CAS 编号 |
23785-53-7 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
N-(2-hydroxyphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-11,17H,(H,16,18) |
InChI 键 |
CYJJBQPBDGQQFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















